molecular formula C12H16BrNO2S B12068219 4-[(4-Bromobenzenesulfonyl)methyl]piperidine

4-[(4-Bromobenzenesulfonyl)methyl]piperidine

Katalognummer: B12068219
Molekulargewicht: 318.23 g/mol
InChI-Schlüssel: RZFVWYLHZUKLGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Bromobenzenesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO2S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Bromobenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding piperidine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-Bromobenzenesulfonyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand or inhibitor in biochemical assays.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a precursor for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[(4-Bromobenzenesulfonyl)methyl]piperidine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-Chlorobenzenesulfonyl)methyl]piperidine
  • 4-[(4-Methylbenzenesulfonyl)methyl]piperidine
  • 4-[(4-Nitrobenzenesulfonyl)methyl]piperidine

Uniqueness

4-[(4-Bromobenzenesulfonyl)methyl]piperidine is unique due to the presence of the bromine atom, which can be selectively substituted in various reactions. This allows for the introduction of different functional groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H16BrNO2S

Molekulargewicht

318.23 g/mol

IUPAC-Name

4-[(4-bromophenyl)sulfonylmethyl]piperidine

InChI

InChI=1S/C12H16BrNO2S/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI-Schlüssel

RZFVWYLHZUKLGM-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.